molecular formula C7H7NO3 B150208 5-Acetylfuran-3-carboxamide CAS No. 133674-66-5

5-Acetylfuran-3-carboxamide

Cat. No. B150208
M. Wt: 153.14 g/mol
InChI Key: KCPKHQPBFDIDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylfuran-3-carboxamide, also known as AFC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of furan derivatives and has a molecular formula of C7H7NO2. AFC has gained significant attention due to its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of 5-Acetylfuran-3-carboxamide is not yet fully understood, but it is believed to exert its effects through its antioxidant and anti-inflammatory properties. 5-Acetylfuran-3-carboxamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and inflammation. 5-Acetylfuran-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.

Biochemical And Physiological Effects

5-Acetylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to cellular damage and the development of various diseases. 5-Acetylfuran-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage. Additionally, 5-Acetylfuran-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Acetylfuran-3-carboxamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help reduce cellular damage and inflammation. Additionally, 5-Acetylfuran-3-carboxamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one limitation of using 5-Acetylfuran-3-carboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-Acetylfuran-3-carboxamide. One potential direction is the development of novel derivatives of 5-Acetylfuran-3-carboxamide with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of 5-Acetylfuran-3-carboxamide's potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Acetylfuran-3-carboxamide and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 5-Acetylfuran-3-carboxamide can be achieved through the reaction of furan-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization using a suitable solvent. This method has been widely used in the production of 5-Acetylfuran-3-carboxamide for scientific research purposes.

Scientific Research Applications

5-Acetylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-Acetylfuran-3-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

5-acetylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKHQPBFDIDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CO1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylfuran-3-carboxamide

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